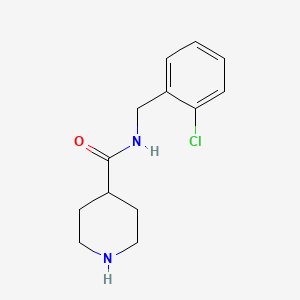

N-(2-氯苄基)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(2-chlorobenzyl)piperidine-4-carboxamide derivatives has been explored in various contexts, with different research groups focusing on the development of novel compounds for pharmacological applications. For instance, a series of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides were synthesized as TRPM8 antagonists, employing analogue-based rational design and screening . Another study reported the synthesis of a CCR5 antagonist through a multi-step reaction starting from piperidin-4-one, which involved elimination, reduction, and bromination reactions . Similarly, a related compound was prepared using a similar approach, highlighting the versatility of piperidine derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For example, the structure of a CCR5 antagonist was confirmed by 1H NMR, 13C NMR, and ESI-MS . In another study, the crystal structure of a nitrogenous compound containing a piperazine moiety was determined by X-ray diffraction, and the optimal molecular structure was calculated using density functional theory (DFT), which was then compared with the experimental data .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives has been explored in the context of catalysis and antibacterial activity. One study developed l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines . Another research effort synthesized 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides via a one-pot, three-component reaction, which also demonstrated antibacterial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure and functional groups. The study of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid provided insights into the physicochemical properties of the compounds through DFT analysis, molecular electrostatic potential, and frontier molecular orbitals . Additionally, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides revealed the importance of substituents on the physical properties of the compounds, which were confirmed by IR, 1H NMR, and ESI-MS .

科学研究应用

合成和抗菌评价

与N-(2-氯苄基)哌啶-4-甲酰胺在结构上相关的N-苄基-2-氰基乙酰胺已被用于合成一系列新型的3-氨基-N-苄基-1-芳基-1H-苯并[f]色烯-2-甲酰胺。这些化合物是通过在哌啶作为碱的情况下,2-萘酚和芳香醛反应而合成的。其中一些化合物对革兰氏阴性菌和革兰氏阳性菌均表现出抗菌作用,表明它们在抗菌应用中的潜力 (Pouramiri、Kermani和Khaleghi,2017).

催化中的不对称还原

与N-(2-氯苄基)哌啶-4-甲酰胺具有相同官能团的手性哌啶-2-甲酰胺已被用作路易斯碱催化剂,用于三氯硅烷对N-酰基烯胺的不对称还原。该工艺对广泛的底物有效,以高收率和中等对映选择性提供手性N-酰基胺产物 (Jian,2009).

药理性质调节

与N-(2-氯苄基)哌啶-4-甲酰胺相关的N-烷基-哌啶-2-甲酰胺核心因其药理相关特性而受到研究。通过将氟原子引入局部麻醉剂的侧链中,碱性、亲脂性、水溶性和氧化降解速率得到调节。这些发现表明此类修饰在开发新药剂中的潜力 (Vorberg等人,2016).

新型CCR5拮抗剂的合成

与N-(2-氯苄基)哌啶-4-甲酰胺在结构上相关的化合物被合成作为新型的非肽CCR5拮抗剂。这些拮抗剂在治疗HIV-1等疾病中具有潜在应用,展示了哌啶甲酰胺基团在治疗性药物开发中的多功能性 (Bi,2014).

Sigma-1受体亲和性和选择性

哌啶-4-甲酰胺的衍生物(包括与N-(2-氯苄基)哌啶-4-甲酰胺在结构上相似的衍生物)被设计和合成,以评估它们对σ1和σ2受体的结合亲和性和选择性。某些衍生物表现出非常高的σ1亲和性和选择性,表明在神经和精神疾病中的潜在应用 (Zampieri等人,2015).

未来方向

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Advances in the piperidine field are likely to provide better compounds capable of dealing with resistant strains .

属性

IUPAC Name |

N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-12-4-2-1-3-11(12)9-16-13(17)10-5-7-15-8-6-10/h1-4,10,15H,5-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNLSFOVSWDIEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397496 |

Source

|

| Record name | N-(2-chlorobenzyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)piperidine-4-carboxamide | |

CAS RN |

429631-11-8 |

Source

|

| Record name | N-(2-chlorobenzyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)

![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)

![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)

![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)